

Furazolidone-d4: A Technical Guide for Researchers

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Compound of Interest		
Compound Name:	Furazolidone-d4	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Furazolidone-d4**, a deuterated analog of the synthetic nitrofuran antibiotic, Furazolidone. This document is intended for researchers, scientists, and professionals in drug development, offering key technical data, relevant biological pathways, and established experimental protocols. **Furazolidone-d4** is primarily utilized as an internal standard in analytical and pharmacokinetic studies due to its mass shift from the parent compound, ensuring accurate quantification.

Core Technical Data

The fundamental physicochemical properties of **Furazolidone-d4** are summarized below, providing a quick reference for laboratory use.



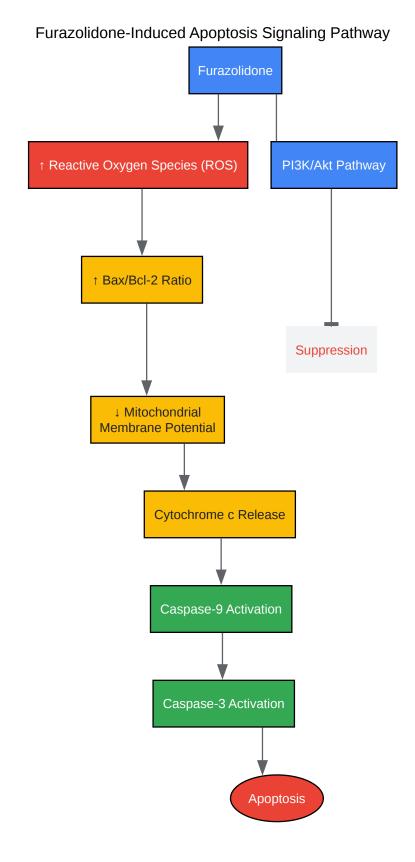
Property	Value	Citations
CAS Number	1217222-76-8	[1][2][3][4][5][6][7][8]
Molecular Formula	C8H3D4N3O5	[1][3][4][5]
Molecular Weight	229.18 g/mol	[1][3][4][5][9]
Synonyms	3-[[(5-Nitro-2- furanyl)methylene]amino]-2- oxazolidinone-d4, Diafuron-d4, Furaxon-d4, Topazone-d4	[1][5]
Parent Compound	Furazolidone (CAS: 67-45-8)	[1]

Mechanism of Action and Signaling Pathways

While **Furazolidone-d4** is primarily used as a stable isotope-labeled standard, its biological activity is presumed to be identical to that of Furazolidone. The parent compound, Furazolidone, exerts its antimicrobial effects through multiple mechanisms. It is known to interfere with several bacterial enzyme systems.[4] Upon entering microbial cells, the nitro group of Furazolidone is enzymatically reduced by nitroreductases, leading to the formation of reactive intermediates.[5] These intermediates can bind to and induce cross-links in bacterial DNA, leading to mutations and inhibition of DNA replication and transcription, ultimately causing cell death.[3][5]

In eukaryotic cells, Furazolidone has been shown to induce apoptosis. One identified mechanism involves the activation of a reactive oxygen species (ROS)-dependent mitochondrial signaling pathway. This process is characterized by an increase in the Bax/Bcl-2 ratio, disruption of the mitochondrial membrane potential, and subsequent release of cytochrome c, leading to the activation of caspase-9 and caspase-3.[1] Furthermore, Furazolidone has been observed to suppress the PI3K/Akt signaling pathway, a key regulator of cell survival.[1] Furazolidone also acts as an inhibitor of monoamine oxidase (MAO).[2][3]





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Caption: Furazolidone-induced apoptosis pathway.



Experimental Protocols

Furazolidone-d4 is a critical component in the quantitative analysis of Furazolidone residues in various matrices, particularly in food safety testing. Below are summaries of typical experimental methodologies where **Furazolidone-d4** serves as an internal standard.

Determination of Furazolidone in Animal-Derived Foods by LC-MS/MS

This method is widely used for the detection of the tissue-bound metabolite of Furazolidone, 3-amino-2-oxazolidinone (AOZ).

- Sample Preparation and Hydrolysis:
 - Homogenize the animal tissue sample (e.g., muscle, liver).
 - Spike the homogenate with a known concentration of Furazolidone-d4 (which metabolizes to AOZ-d4) as an internal standard.
 - Perform acid hydrolysis (e.g., with hydrochloric acid) to release the protein-bound AOZ.
 This is often carried out overnight at an elevated temperature (e.g., 37°C).
- Derivatization:
 - The released AOZ and AOZ-d4 are derivatized to a more stable form, typically with 2nitrobenzaldehyde (2-NBA), to form NP-AOZ and NP-AOZ-d4, respectively.
- Extraction:
 - Adjust the pH of the solution.
 - Extract the NP-AOZ and NP-AOZ-d4 using an organic solvent such as ethyl acetate.
 - Evaporate the organic solvent to dryness under a stream of nitrogen.
- LC-MS/MS Analysis:
 - Reconstitute the dried extract in a suitable mobile phase.



- Inject the sample into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
- Separate the analytes using a suitable column (e.g., C18).
- Detect and quantify NP-AOZ based on the signal ratio to the internal standard, NP-AOZd4.

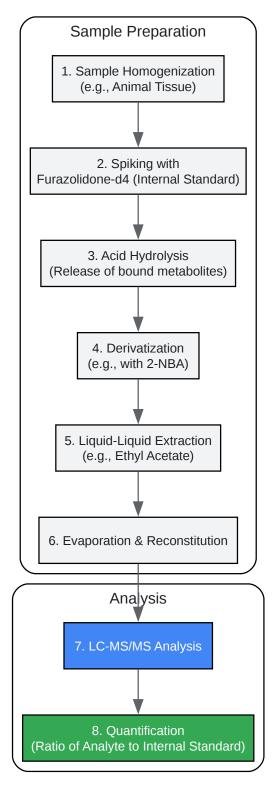
HPLC Method for Furazolidone Analysis

A high-performance liquid chromatography (HPLC) method can be employed for the separation and quantification of Furazolidone, often with greater specificity than UV spectrophotometry.

- Chromatographic Conditions:
 - Column: Cogent Bidentate C8™, 4µm, 100Å.[10][11]
 - Mobile Phase: A typical mobile phase is a mixture of deionized water and acetonitrile with an acid modifier, such as 80% DI Water / 20% Acetonitrile / 0.1% Formic Acid (v/v).[10][11]
 - Flow Rate: 1.0 mL/minute.[10][11]
 - Detection: UV at 367nm.[10][11]
 - Internal Standard: A structurally similar compound like Nitrofurantoin can be used.[10][11]
- Sample Preparation:
 - Dissolve a known quantity of the sample and the internal standard in the mobile phase.
 - Perform dilutions as necessary to bring the concentration within the calibration range.



General Workflow for Furazolidone Residue Analysis



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Caption: Workflow for Furazolidone residue analysis.



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